3-Chloro-6,7-dimethylquinolin-4(1H)-one
Description
Properties
CAS No. |
1204812-07-6 |
|---|---|
Molecular Formula |
C11H10ClNO |
Molecular Weight |
207.657 |
IUPAC Name |
3-chloro-6,7-dimethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C11H10ClNO/c1-6-3-8-10(4-7(6)2)13-5-9(12)11(8)14/h3-5H,1-2H3,(H,13,14) |
InChI Key |
CIPTWDXGDDQAJK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C2C(=C1)C(=O)C(=CN2)Cl)C |
Synonyms |
3-Chloro-6,7-dimethyl-4-hydroxyquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Quinoline Family
2-(2-Chloro-6,7-dimethylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one (Compound I)
- Structural Features: Shares the 3-chloro-6,7-dimethylquinoline moiety but incorporates a 2,3-dihydroquinolin-4(1H)-one fused system. The dihydroquinoline ring introduces partial saturation, altering planarity and intermolecular interactions.
- Crystallography: X-ray analysis reveals a dihedral angle of 57.84° between the quinoline and benzene rings, compared to the fully aromatic target compound. Intermolecular N–H⋯N hydrogen bonds and π-π stacking (centroid distance: 3.94 Å) stabilize the crystal lattice, differing from the target compound’s packing .
- Synthesis : Microwave-assisted synthesis with indium(III) chloride yields 63% efficiency, similar to methods for the target compound .
3-Chloro-6,8-dihydroxy-α-lapachone (Compound 3)
- Structural Features: Contains a naphthoquinone core with chloro and hydroxyl groups. The absence of methyl groups and the presence of hydroxyls enhance polarity.
- Biological Activity : Exhibits antibacterial activity against Staphylococcus and Bacillus (MIC: 0.25–32 μg/mL), suggesting that chloro and hydroxyl substituents contribute to antimicrobial potency .
3-Butyl-6,7-dichloro-4-hydroxyquinolin-2(1H)-one
Functional Group Variations and Their Impacts
Key Observations :
- Methyl vs. Hydroxyl Groups : Methyl groups (as in the target compound) increase hydrophobicity, whereas hydroxyl groups (e.g., in Compound 3) improve water solubility and hydrogen bonding.
- Ring Saturation: Partial saturation in dihydroquinoline derivatives (Compound I) reduces aromaticity, affecting π-π interactions and molecular packing .
Q & A
Q. What are the optimal synthetic routes for 3-Chloro-6,7-dimethylquinolin-4(1H)-one, and how can reaction yields be improved?
Methodological Answer: The compound is synthesized via microwave-assisted isomerization of substituted 2′-aminochalcones. A mixture of (E)-1-(2-aminophenyl)-3-(2-chloro-6,7-dimethylquinolin-3-yl)prop-2-en-1-one and silica gel impregnated with indium(III) chloride (20 mol%) is irradiated at 360 W for 5 minutes, yielding 63% . To optimize yields, factors such as catalyst loading (e.g., InCl₃ vs. other Lewis acids), solvent polarity (CH₂Cl₂/di-isopropylether for crystallization), and microwave power (time-temperature profile) should be systematically varied. Comparative studies with traditional thermal methods (e.g., acid/base catalysis) may resolve yield discrepancies .
Q. Which spectroscopic and crystallographic techniques are essential for structural validation of this compound?
Methodological Answer:
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and aromaticity. For example, the quinolyl moiety’s dihedral angle (0.28°) and benzene ring interactions (57.84°) are critical for spectral interpretation .
X-ray Crystallography: SHELXL refines structural parameters (bond lengths, angles) and identifies intermolecular interactions (e.g., N–H⋯N hydrogen bonds, π-π stacking with centroid distances of 3.94 Å). ORTEP-3 visualizes molecular packing .
Mass Spectrometry: Monoisotopic mass (205.073893 Da) validates molecular formula (C₁₁H₁₁NO₃) .
Advanced Research Questions
Q. How do intermolecular interactions influence the crystallographic packing and stability of this compound?
Methodological Answer: Centrosymmetric dimers form via N–H⋯N hydrogen bonds (Fig. 2 in ), while π-π stacking between pyridine rings stabilizes the lattice. Computational tools like Mercury (CCDC) can quantify interaction energies, and Hirshfeld surface analysis (CrystalExplorer) maps contact contributions. Compare with analogues (e.g., 6-methoxy derivatives ) to assess substituent effects on packing efficiency .
Q. What mechanistic insights explain the formation of 2,3-dihydroquinolin-4(1H)-one derivatives during synthesis?
Methodological Answer: The reaction proceeds via acid-catalyzed cyclization of 2′-aminochalcones. Density Functional Theory (DFT) calculations (Gaussian 09) can model transition states and activation barriers. Isotopic labeling (e.g., ¹⁵N in the amino group) tracks nitrogen migration during isomerization. Contrast microwave-assisted kinetics (rapid thermal activation) with conventional thermal pathways to elucidate rate-limiting steps .
Q. How can computational methods predict the reactivity and biological activity of this compound?
Methodological Answer:
Molecular Docking (AutoDock Vina): Screen against target proteins (e.g., kinases) using the chloro and methyl groups as pharmacophore anchors.
QSAR Models: Correlate substituent electronic parameters (Hammett σ) with cytotoxicity data from PubChem .
DFT-based Reactivity Descriptors: Fukui indices identify electrophilic/nucleophilic sites for functionalization .
Q. How should researchers resolve contradictions in reported synthetic yields or crystallographic parameters?
Methodological Answer:
Reproducibility Checks: Replicate experiments using identical catalyst batches and crystallographic protocols (e.g., SHELXL refinement restraints ).
Data Validation: Use checkCIF/PLATON to flag outliers in crystallographic data (e.g., ADPs, bond angles) .
Meta-Analysis: Compare datasets from multiple studies (e.g., InCl₃ vs. other catalysts ) to identify systematic errors.
Methodological Framework Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
